molecular formula C23H22ClNO2 B14612718 [4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-yl](cyclobutyl)methanone CAS No. 60086-34-2

[4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-yl](cyclobutyl)methanone

Cat. No.: B14612718
CAS No.: 60086-34-2
M. Wt: 379.9 g/mol
InChI Key: MUMMHJJVNBLORF-UHFFFAOYSA-N
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Description

4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a xanthene core with a chloro substituent, a piperidine ring, and a cyclobutyl methanone group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene derivative is then chlorinated to introduce the chloro substituent. The piperidine ring is synthesized separately and then coupled with the xanthene derivative under specific reaction conditions. Finally, the cyclobutyl methanone group is introduced through a series of reactions involving cyclobutyl intermediates. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the methanone group and formation of corresponding acids or alcohols.

Scientific Research Applications

4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

4-(2-Chloro-9H-xanthen-9-ylidene)piperidin-1-ylmethanone can be compared with other similar compounds, such as:

    Xanthene derivatives: These compounds share the xanthene core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine derivatives: Compounds with a piperidine ring may have different substituents, affecting their reactivity and applications.

    Cyclobutyl methanone derivatives: These compounds have the cyclobutyl methanone group but may differ in other parts of their structure, influencing their overall properties.

Properties

CAS No.

60086-34-2

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

IUPAC Name

[4-(2-chloroxanthen-9-ylidene)piperidin-1-yl]-cyclobutylmethanone

InChI

InChI=1S/C23H22ClNO2/c24-17-8-9-21-19(14-17)22(18-6-1-2-7-20(18)27-21)15-10-12-25(13-11-15)23(26)16-4-3-5-16/h1-2,6-9,14,16H,3-5,10-13H2

InChI Key

MUMMHJJVNBLORF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC(=C3C4=CC=CC=C4OC5=C3C=C(C=C5)Cl)CC2

Origin of Product

United States

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